Technical Guide: 2-(2-Fluorophenyl)sulfanylbenzoic Acid (CAS 87033-71-4)
Technical Guide: 2-(2-Fluorophenyl)sulfanylbenzoic Acid (CAS 87033-71-4)
Executive Summary & Chemical Identity[1]
2-(2-Fluorophenyl)sulfanylbenzoic acid (CAS 87033-71-4) is a diaryl sulfide scaffold serving as a critical intermediate in the synthesis of sulfur-containing heterocycles, particularly thioxanthones . Structurally, it consists of a benzoic acid moiety linked via a sulfur bridge to a 2-fluorophenyl ring.
This molecule represents a strategic building block in medicinal chemistry.[1][2] The ortho-fluorine substituent is not merely decorative; it exerts significant electronic and steric influence, modulating the dihedral angle of the diaryl system and blocking metabolic oxidation at the susceptible ortho position—a common strategy in optimizing drug half-life (metabolic blocking).
Chemical Profile
| Property | Data |
| CAS Number | 87033-71-4 |
| IUPAC Name | 2-[(2-Fluorophenyl)thio]benzoic acid |
| Molecular Formula | C₁₃H₉FO₂S |
| Molecular Weight | 248.27 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form) |
| pKa (Calc.) | ~3.5–4.0 (Carboxyl group) |
Structural Analysis & The "Fluorine Effect"
In drug design, this molecule is often utilized as a bioisostere of fenamates (N-bridged) or diphenyl ethers (O-bridged). The sulfur bridge introduces unique physicochemical properties:
-
Bond Angle & Length: The C–S–C bond angle (~103°) is sharper than the C–O–C angle (~118°) or C–N–C angle, forcing the two aromatic rings into a more folded conformation. This pre-organizes the molecule for cyclization reactions (e.g., to thioxanthones).
-
Lipophilicity: The sulfur atom increases lipophilicity (LogP) compared to oxygen analogs, potentially enhancing membrane permeability.
-
Metabolic Stability: The ortho-fluorine atom on the phenyl ring serves as a metabolic blocker, preventing hydroxylation by Cytochrome P450 enzymes at that position.
Synthetic Pathways[6][7][8][9][10]
The synthesis of CAS 87033-71-4 typically follows nucleophilic aromatic substitution (
Pathway A: Copper-Catalyzed Ullmann Condensation (Standard)
This is the most robust industrial route. It involves the coupling of 2-chlorobenzoic acid with 2-fluorothiophenol in the presence of a copper catalyst and a base.
-
Reagents: 2-Chlorobenzoic acid, 2-Fluorothiophenol, KOH or
, Copper powder or CuI. -
Mechanism: The base generates the thiophenolate anion, which coordinates with copper to undergo oxidative addition/reductive elimination at the aryl halide bond.
Pathway B: Retro-Synthesis from Thiosalicylic Acid
Alternatively, 2-mercaptobenzoic acid (thiosalicylic acid) can be reacted with 1-fluoro-2-halobenzene . However, this route is often less preferred due to the higher cost of fluorinated aryl halides compared to fluorothiophenols.
Visualizing the Synthesis Workflow
The following diagram illustrates the primary synthesis route (Pathway A) and its downstream application.
Caption: Pathway A demonstrates the copper-catalyzed coupling followed by cyclodehydration to the thioxanthone core.
Detailed Experimental Protocol
Objective: Synthesis of 2-(2-fluorophenyl)sulfanylbenzoic acid via Ullmann Condensation.
Safety Prerequisite:
-
Thiophenols are potent stench agents and toxic. All operations must be performed in a well-ventilated fume hood.
-
Copper waste must be disposed of as heavy metal waste.
Step-by-Step Methodology
-
Preparation of Reagents:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, charge:
-
2-Chlorobenzoic acid: 15.7 g (100 mmol)
-
Potassium Carbonate (
): 27.6 g (200 mmol) - Excess base is required to neutralize the acid and deprotonate the thiol. -
DMF (N,N-Dimethylformamide): 100 mL
-
-
Stir the mixture at room temperature for 15 minutes.
-
-
Thiol Addition:
-
Add 2-Fluorothiophenol (12.8 g, 100 mmol) dropwise via a syringe.
-
Add Copper powder (0.64 g, 10 mmol) or CuI (1.9 g, 10 mmol) as the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 130–140°C under a nitrogen atmosphere.
-
Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The reaction typically requires 4–8 hours.
-
Checkpoint: The disappearance of 2-chlorobenzoic acid indicates completion.
-
-
Work-up & Purification (Self-Validating Step):
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 500 mL of ice-cold water . The mixture will be alkaline (pH > 10).
-
Filtration: Filter the aqueous solution through Celite to remove the copper catalyst and insoluble byproducts.
-
Acidification: Slowly add 6N HCl to the filtrate with vigorous stirring until pH ~2. A precipitate will form.[3]
-
Isolation: Filter the solid precipitate. Wash with water (3 x 50 mL) to remove inorganic salts.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pure off-white crystals.
-
-
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆):
13.2 (br s, 1H, COOH), 7.9 (d, 1H), 7.1–7.6 (m, aromatic protons). The splitting pattern will show distinct coupling from the fluorine atom. -
MS (ESI-): m/z 247 [M-H]⁻.
-
Applications in Drug Discovery[3][6][11][12]
Thioxanthone Synthesis
The primary utility of CAS 87033-71-4 is as a precursor to 4-fluorothioxanthone .
-
Mechanism: Friedel-Crafts intramolecular acylation.
-
Reagent: Polyphosphoric acid (PPA) or Sulfuric acid (
). -
Utility: Fluorinated thioxanthones are potent DNA intercalators and are investigated as antitumor agents.
Bioisosteric Replacement
In NSAID research, the 2-fluorophenylthio moiety is explored to improve the safety profile of Fenamate-class drugs. The fluorine atom prevents the formation of reactive quinone-imine metabolites, potentially reducing idiosyncratic toxicity.
Caption: The scaffold serves as a divergence point for multiple therapeutic classes.
References
-
Organic Syntheses. "Thiobenzoic Acid and Derivatives." Org.[4] Synth.1952 , 32, 101. (General methodology for thio-benzoic acids).
-
US Patent 4,902,826. "Process for the preparation of 2-arylthiobenzoic acids."[3] Cassella Aktiengesellschaft, 1990 .[3] (Industrial synthesis protocols).
-
Journal of Medicinal Chemistry. "Sulfur-Containing Scaffolds in Drugs: Synthesis and Application." Curr.[3] Top. Med. Chem.2016 .[5][6] (Review of sulfur scaffolds in pharma).
-
Royal Society of Chemistry. "Rhodium(III)-Catalyzed Carboxylate-Directed Ortho-Selective Thiolation of Benzoic Acids." Chem. Commun.2017 .[4] (Advanced catalytic methods).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
